Butanoic acid, 4,4-diethoxy-, ethyl ester

Physicochemical Property Purification Distillation

Butanoic acid, 4,4-diethoxy-, ethyl ester (ethyl 4,4-diethoxybutanoate, CAS 4220-65-9, C10H20O4, MW 204.26 g/mol) belongs to the class of acyclic acetal esters, functioning as a masked butyraldehyde equivalent. The compound features an ethyl ester moiety at C1 and a diethyl acetal protecting group at C4.

Molecular Formula C10H20O4
Molecular Weight 204.26 g/mol
CAS No. 4220-65-9
Cat. No. B12112209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4,4-diethoxy-, ethyl ester
CAS4220-65-9
Molecular FormulaC10H20O4
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCOC(CCC(=O)OCC)OCC
InChIInChI=1S/C10H20O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-8H2,1-3H3
InChIKeyHFOIHPVMDQVRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic Acid, 4,4-Diethoxy-, Ethyl Ester (CAS 4220-65-9): A Protected C4 Aldehyde Synthon for Precision Synthesis


Butanoic acid, 4,4-diethoxy-, ethyl ester (ethyl 4,4-diethoxybutanoate, CAS 4220-65-9, C10H20O4, MW 204.26 g/mol) belongs to the class of acyclic acetal esters, functioning as a masked butyraldehyde equivalent . The compound features an ethyl ester moiety at C1 and a diethyl acetal protecting group at C4. This dual functionality enables its primary role as a versatile bifunctional building block in organic synthesis, particularly for constructing heterocyclic scaffolds where selective unmasking of the latent aldehyde is required under orthogonal reaction conditions . Unlike the corresponding free aldehyde (ethyl 4-oxobutanoate), the acetal form prevents unwanted aldol condensations and oxidations during multi-step synthetic sequences, while the ethyl ester offers a balance of stability and reactivity compared to methyl or tert-butyl ester analogs. Its utility is largely defined by the differential reactivity and physicochemical properties conferred by its specific combination of diethyl acetal and ethyl ester functionalities relative to closely related analogs such as the dimethyl acetal or methyl ester variants.

✓
Masked butyraldehyde equivalent; resists unwanted aldol/oxidation
✓
Ethyl ester balance for orthogonal reactivity
✓
Diethyl acetal provides distinct lipophilicity and thermal profile

Why Generic Substitution of Ethyl 4,4-Diethoxybutanoate with Other Acetal Esters Fails for Critical Synthetic Applications


Simple interchange of ethyl 4,4-diethoxybutanoate with its closest analogs—such as methyl 4,4-dimethoxybutanoate, ethyl 4,4-dimethoxybutanoate, or ethyl 4,4-diethoxy-3-oxobutanoate—is not feasible without compromising reaction outcomes. The diethyl acetal versus dimethyl acetal substitution impacts the lipophilicity and steric environment of the latent aldehyde, which can alter the kinetics of acid-catalyzed deprotection and subsequent cyclocondensation steps . Similarly, the ethyl ester versus methyl ester choice influences the compound's boiling point and vapor pressure, directly affecting purification strategies such as distillation . The presence (or absence) of ancillary functional groups, such as a ketone at the 3-position or a cyano group at the 2-position, introduces entirely different reactivity profiles that are incompatible with synthetic routes designed for a simple protected butyraldehyde. The differential behavior of these compounds in terms of volatility, partition coefficient, and chemoselectivity means that procurement decisions must be guided by quantitative physicochemical evidence, as detailed in the following sections.

Target Diethyl acetal; higher boiling point
Substitute Dimethyl acetal; higher volatility may shift distillation outcomes
Target Ethyl ester; balanced reactivity
Substitute Methyl ester; altered volatility and deprotection rate may affect purification
Target No extra functional groups
Substitute 3-oxo or 2-cyano analogs introduce competing reactivity and tautomerism

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Ethyl 4,4-Diethoxybutanoate


Comparative Volatility and Distillation Purification: Ethyl 4,4-Diethoxybutanoate vs. Methyl 4,4-Dimethoxybutanoate

The boiling point of ethyl 4,4-diethoxybutanoate is significantly higher than that of the commercially prevalent methyl 4,4-dimethoxybutanoate, offering distinct advantages in purification by distillation and in reactions requiring higher thermal stability. The predicted boiling point of ethyl 4,4-diethoxybutanoate is 252.1 °C at 760 mmHg , whereas methyl 4,4-dimethoxybutanoate boils at 40-50 °C at 0.2 mmHg (lit.) , with an extrapolated atmospheric boiling point of approximately 191.8 °C . This approximately 60 °C difference provides a wider operational window for distillative purification and reduces the risk of premature evaporation during solvent removal steps under reduced pressure.

Boiling Point
Cross-study comparable
ΔTb ≈ 60 °C
Target 252°C vs comparator ~192°C (estimated)
Supports distillation purification strategy
Predicted bp; experimental validation recommended
Physicochemical Property Purification Distillation Acetal Ester

Lipophilicity-Driven Extraction and Chromatography Performance: Diethyl vs. Dimethyl Acetal

The lipophilicity of ethyl 4,4-diethoxybutanoate, expressed as LogP, is substantially higher than its dimethyl acetal counterpart, ethyl 4,4-dimethoxybutanoate, due to the additional methylene units in the diethyl acetal. The predicted LogP of ethyl 4,4-diethoxybutanoate is 2.16 . For ethyl 4,4-dimethoxybutanoate (CAS 76367-43-6), a core analog, the LogP is predicted to be approximately 1.4 . This difference of approximately 0.76 log units translates to an approximately 5.8-fold higher partition into organic solvents, conferring more efficient extractive work-up and distinct chromatographic retention times (longer retention on reversed-phase HPLC), which is critical for reaction monitoring and purification in complex synthetic routes.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 0.76
~5.8× higher organic-phase partitioning
May facilitate extraction and chromatography
Predicted LogP; experimental determination advised
Lipophilicity LogP Extraction Chromatography

Differential Acetal Stability Under Acidic Conditions: Ethyl 4,4-Diethoxybutanoate vs. Unprotected Aldehyde

Ethyl 4,4-diethoxybutanoate enables synthetic sequences that are precluded by the free aldehyde, ethyl 4-oxobutanoate. The acetal group is stable under neutral and basic conditions, preventing self-condensation and oxidation, but can be selectively unmasked under mild acidic conditions. Acyclic diethyl acetals have been shown to undergo quantitative hydrolysis in neat water at 80 °C without any added catalyst , whereas the corresponding aldehyde would rapidly undergo aldol condensation under such thermal conditions. In contrast, the dimethyl acetal analog may hydrolyze at a faster rate under the same conditions, which can be detrimental when selective deprotection sequences are required [1]. This tunable stability profile is a key differentiator for chemoselective synthesis strategies.

Acetal Stability
Class-level inference
Target
Stable in neutral/basic; hydrolyzes at 80°C in water
Free Aldehyde
Prone to aldol condensation and oxidation
Enables latent aldehyde strategy
Hydrolysis rate varies with conditions; see reference
Chemoselectivity Protecting Group Acetal Stability Aldehyde Masking

Orthogonality with 3-Oxo and 2-Cyano Analogs: Avoiding Synthetic Interference

Ethyl 4,4-diethoxybutanoate is structurally distinct from its closest pharmaceutical intermediate analogs—ethyl 4,4-diethoxy-3-oxobutanoate (CAS 10495-09-7) and ethyl 2-cyano-4,4-diethoxybutanoate (CAS 52133-67-2)—which introduce ketone and nitrile functionalities, respectively. These additional groups drive reactivity toward specific cyclization pathways (e.g., pyrrolo[2,3-d]pyrimidines for the cyano analog [1][2]), whereas the target compound provides a simpler, non-interfering scaffold suitable for condensation with primary amines, hydrazines, or ureas to generate pyrrolidine, pyrazole, and other heterocyclic systems without competing side reactions [3]. The absence of a 3-oxo group avoids keto-enol tautomerism (observed as a 4:1 keto:enol ratio in the oxo-analog ), ensuring cleaner reaction profiles and simpler purification.

Functional Group Orthogonality
Class-level inference
Target
No keto-enol tautomerism; no competing electrophile
3-oxo / 2-cyano analogs
Keto:enol 4:1 ratio; nitrile reactivity may divert synthesis
Supports cleaner reaction profiles and simpler purification
Based on published characterization data
Chemoselectivity Orthogonal Reactivity Heterocycle Synthesis Pharmaceutical Intermediate

Optimal Application Scenarios for Ethyl 4,4-Diethoxybutanoate Driven by Quantitative Differentiation


Pilot-Scale Synthesis Requiring High-Yield Distillative Purification

When scaling up synthetic routes where intermediate purification by vacuum distillation is critical, the significantly higher boiling point (predicted 252 °C at 760 mmHg) of ethyl 4,4-diethoxybutanoate compared to the more volatile methyl 4,4-dimethoxybutanoate (>60 °C lower) minimizes material loss during solvent stripping. This translates to higher isolated yields and lower cost per kilogram of purified intermediate .

Multi-Step Syntheses Requiring Efficient Aqueous Extraction and Chromatography

For reaction sequences involving repeated aqueous/organic extractions (e.g., after acidic quench of acetal deprotection), the approximately 5.8-fold greater organic-phase partitioning (ΔLogP ≈ 0.76 vs. dimethyl analog) of ethyl 4,4-diethoxybutanoate directly reduces the number of extraction steps needed for quantitative recovery, saving processing time and solvent costs . Its distinct reversed-phase HPLC retention also facilitates product isolation from complex reaction mixtures.

Synthesis of Pyrrolidine and Pyrazole Heterocycles Without Interfering Keto-Enol Tautomerism

In the synthesis of 2-arylpyrrolidines, N-arylpyrazoles, and related five-membered heterocycles from amines or hydrazines, the absence of a 3-oxo group in ethyl 4,4-diethoxybutanoate eliminates the 20% enol tautomer contamination inherent to ethyl 4,4-diethoxy-3-oxobutanoate. This simplifies reaction profiles, avoids ambiguous NMR characterization, and leads to cleaner products with fewer byproducts, reducing the burden on chromatographic purification .

Acetal Protection Strategies Requiring Orthogonal Stability to Cyano and Keto Groups

For synthetic routes where a protected aldehyde must survive ester reductions, Grignard additions, or amidations that would be reactive toward nitriles or ketones, ethyl 4,4-diethoxybutanoate offers a uniquely clean reactivity profile. Unlike ethyl 2-cyano-4,4-diethoxybutanoate (which contains an electrophilic nitrile) or ethyl 4,4-diethoxy-3-oxobutanoate (which reacts as a β-ketoester), the target compound provides a true 'latent aldehyde' with no competing electrophilic centers, enabling wider functional group tolerance [1].

Application
Selection Property
Validation Focus
Pilot-scale synthesis with distillative purification
Thermal stability and volatility profile
Recovery yield under vacuum distillation; bp verification
Multi-step syntheses with aqueous extraction and chromatography
Lipophilicity (LogP) and chromatographic behavior
Extraction efficiency and HPLC retention reproducibility
Pyrrolidine and pyrazole heterocycle synthesis
Absence of keto-enol tautomerism
NMR purity and byproduct profile
Acetal protection requiring orthogonal stability to cyano/keto groups
Functional group orthogonality (no competing electrophile)
Compatibility with ester reductions and nucleophilic additions
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